ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate

Description

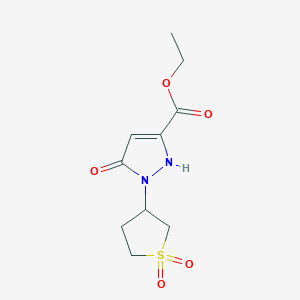

Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate is a pyrazole derivative featuring a unique 1,1-dioxothiolan (tetrahydrothiophene sulfone) substituent at position 2 and a 3-oxo group on the pyrazole core. The ester moiety at position 5 enhances its lipophilicity, making it a candidate for medicinal chemistry and materials science applications. The sulfone group in the thiolan ring imparts electron-withdrawing effects, influencing the compound’s reactivity and stability .

Properties

CAS No. |

51986-04-0 |

|---|---|

Molecular Formula |

C10H14N2O5S |

Molecular Weight |

274.30 g/mol |

IUPAC Name |

ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C10H14N2O5S/c1-2-17-10(14)8-5-9(13)12(11-8)7-3-4-18(15,16)6-7/h5,7,11H,2-4,6H2,1H3 |

InChI Key |

GZTLJCPVJKMPGR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=O)N(N1)C2CCS(=O)(=O)C2 |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N(N1)C2CCS(=O)(=O)C2 |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. The synthesis of ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl bromoacetate with a precursor compound containing the dioxothiolan moiety. This reaction is often conducted in an organic solvent like dimethylformamide (DMF) under controlled conditions to yield the desired product.

Key Structural Features:

- Molecular Formula: C₁₄H₁₇N₃O₅S

- Molecular Weight: 339.36 g/mol

- Functional Groups: Pyrazole ring, dioxothiolan group, carboxylate ester.

Antiviral Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiviral properties. Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate has been shown to inhibit viral replication in various assays. For instance, compounds with similar structural features have demonstrated efficacy against the NS2B-NS3 protease of the dengue virus and other viral targets .

Table 1: Summary of Antiviral Activity Studies

Anticancer Properties

In addition to antiviral activity, ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Activity

A study conducted on various cancer cell lines revealed that treatment with ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo resulted in a significant reduction in cell viability compared to control groups. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .

Mechanistic Insights

The biological activity of ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo can be attributed to its ability to interact with specific molecular targets within cells. For example:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit enzymes critical for viral replication and cancer progression.

- Induction of Apoptosis: By triggering apoptotic pathways, it can effectively reduce tumor growth and enhance the effectiveness of existing chemotherapeutics.

Comparison with Similar Compounds

Substituent Variations in Pyrazole Derivatives

The target compound’s distinctiveness arises from its 1,1-dioxothiolan and 3-oxo groups. Below is a comparison with structurally related compounds:

Functional Group Impact on Properties

- Sulfone vs.

- 3-Oxo vs. 5-Hydroxy : The 3-oxo group acts as a hydrogen bond acceptor, whereas 5-hydroxy analogs (e.g., ethyl 5-hydroxy-1H-pyrazole-3-carboxylate) can donate hydrogen bonds, affecting solubility and crystal packing .

- Ester vs. Carboxylic Acid : The ethyl ester in the target compound enhances membrane permeability compared to carboxylic acid derivatives (e.g., 1-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid), which exhibit higher aqueous solubility .

Characterization Data

- IR Spectroscopy: The target’s sulfone group would show strong S=O stretching bands at ~1300–1150 cm⁻¹, absent in non-sulfone analogs .

- NMR : The thiolan ring protons would resonate as multiplets (δ 2.5–4.0 ppm in ¹H NMR), distinct from aryl protons in compounds like 6a–o (δ 6.5–8.0 ppm) .

- Mass Spectrometry : A molecular ion peak matching m/z = 285.3 (calculated for C₁₀H₁₂N₂O₅S) would confirm the target’s structure.

Implications of Structural Differences

- Stability : The sulfone group increases metabolic stability compared to thioether-containing analogs, which are prone to oxidation .

- Solubility : The ester group balances lipophilicity, whereas carboxylic acid derivatives (e.g., ) are more polar but less bioavailable .

- Lumping Strategy : As per , compounds with divergent substituents (e.g., sulfone vs. aryl) are unlikely to be "lumped" in computational models due to differing reactivity and properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.